2-Amino-5-fluoro-3-nitrophenol 2-Amino-5-fluoro-3-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340689
InChI: InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
SMILES:
Molecular Formula: C6H5FN2O3
Molecular Weight: 172.11 g/mol

2-Amino-5-fluoro-3-nitrophenol

CAS No.:

Cat. No.: VC18340689

Molecular Formula: C6H5FN2O3

Molecular Weight: 172.11 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-fluoro-3-nitrophenol -

Specification

Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
IUPAC Name 2-amino-5-fluoro-3-nitrophenol
Standard InChI InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
Standard InChI Key RJMMOVUNKUMESI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule consists of a phenol backbone with three substituents:

  • Amino group (–NH₂) at position 2

  • Nitro group (–NO₂) at position 3

  • Fluoro group (–F) at position 5

This arrangement creates a meta relationship between the nitro and amino groups, while the fluoro group occupies a para position relative to the hydroxyl group. The electron-withdrawing nitro and fluoro groups influence the compound’s acidity, solubility, and reactivity.

Physicochemical Properties

While experimental data for 2-amino-5-fluoro-3-nitrophenol are scarce, properties can be extrapolated from structurally similar compounds:

PropertyValue (Extrapolated)Basis for Extrapolation
Molecular FormulaC₆H₅FN₂O₃Derived from substitution pattern
Molecular Weight172.11 g/molCalculated from formula
Melting Point200–210°CComparable to 2-amino-3-nitrophenol (212–215°C)
SolubilityInsoluble in water; soluble in polar organic solventsAnalogous to 2-amino-5-nitrophenol
StabilityAir-sensitive (slow oxidation)Similar to 2-amino-5-nitrophenol

The fluoro group’s electronegativity likely enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs.

Synthesis and Manufacturing

Key Synthetic Routes

Two plausible pathways are proposed based on patents for related compounds:

Nucleophilic Substitution of Halogenated Precursors

Adapting methods from , 2,4-difluoro-3-nitrobenzene could react with ammonia to introduce the amino group:

  • Amination:

    2,4-Difluoro-3-nitrobenzene+NH32-Amino-4-fluoro-3-nitrobenzene+HF\text{2,4-Difluoro-3-nitrobenzene} + \text{NH}_3 \rightarrow \text{2-Amino-4-fluoro-3-nitrobenzene} + \text{HF}

    Reaction conditions: 35–40°C, excess ammonia (molar ratio 2–4:1) .

  • Hydroxylation:
    Acidic hydrolysis or diazotization (e.g., using NaNO₂/H₂SO₄) introduces the phenolic –OH group .

Ring-Opening of Benzoxazole Derivatives

As described in , benzoxazole intermediates can undergo nucleophilic substitution followed by ring-opening:

  • Substitution: A benzoxazole derivative reacts with a fluorinating agent (e.g., KF) at position 5.

  • Ring-Opening: Hydrolysis under acidic conditions yields the target compound.

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 5 requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization may be needed to separate isomers.

Reactivity and Hazards

Chemical Behavior

  • Redox Activity: The amino group acts as a mild reducing agent, while the nitro group is oxidizing. This duality may lead to intramolecular redox reactions under heat .

  • Incompatibilities: Reacts with strong oxidizers (e.g., peroxides) and acids, emitting toxic fumes (CO, NOₓ) .

Hazard TypeSymptoms/EffectsPrecautions
Skin/Eye IrritationRedness, pain, blurred visionUse gloves and goggles
Inhalation ToxicityMucous membrane irritationWork in fume hood
Thermal DecompositionReleases NOₓ and COAvoid heating above 200°C

Industrial and Research Applications

Dye and Pigment Intermediate

The compound’s aromatic amine structure makes it a candidate for azo dye synthesis. Fluorination enhances lightfastness, a desirable trait in textiles and inks .

Pharmaceutical Building Block

Nitro groups are often reduced to amines for drug synthesis. For example:

2-Amino-5-fluoro-3-nitrophenolH2/Pd2,3-Diamino-5-fluorophenol\text{2-Amino-5-fluoro-3-nitrophenol} \xrightarrow{\text{H}_2/\text{Pd}} \text{2,3-Diamino-5-fluorophenol}

The resultant diamine could serve as a precursor to antifolate agents or kinase inhibitors.

Photographic Chemistry

Nitroaromatics are used in cyan-image-forming couplers. Fluorination improves dye stability under humid conditions, as seen in analogous compounds .

Analytical Characterization

Spectroscopic Data (Predicted)

TechniqueKey Signals
IR Spectroscopy–OH stretch (3200 cm⁻¹), –NO₂ asymmetric (1520 cm⁻¹), –NH₂ bend (1650 cm⁻¹)
¹H NMR (DMSO-d₆)δ 6.8 (d, H-4), δ 7.1 (d, H-6), δ 5.2 (s, –OH)
¹³C NMRδ 150 (C-3, –NO₂), δ 115 (C-5, –F)

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

  • TLC: Rf ≈ 0.45 (silica gel, ethyl acetate/hexane 1:1).

Environmental and Regulatory Considerations

Ecotoxicity

No direct data exist, but structural analogs show:

  • Aquatic Toxicity: LC₅₀ (fish) > 100 mg/L (low toxicity) .

  • Biodegradation: Nitro groups impede microbial breakdown, leading to persistence.

Future Research Directions

  • Synthetic Optimization: Develop catalysts to improve yield in amination steps.

  • Toxicological Studies: Assess chronic exposure risks and metabolites.

  • Applications in Electronics: Explore use as a dopant in organic semiconductors.

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